molecular formula C13H20N2O2 B3255993 (R)-tert-butyl 1-(4-aminophenyl)ethylcarbamate CAS No. 262368-44-5

(R)-tert-butyl 1-(4-aminophenyl)ethylcarbamate

Cat. No. B3255993
CAS RN: 262368-44-5
M. Wt: 236.31 g/mol
InChI Key: COSXQRGJLFEFGJ-SECBINFHSA-N
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Description

“®-tert-butyl 1-(4-aminophenyl)ethylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general structure R1HN-C(O)OR2, where R1 and R2 are aromatic and/or aliphatic moieties . The specific compound you’re asking about seems to be a derivative of Ethyl (4-aminophenyl)carbamate .


Molecular Structure Analysis

The molecular structure of related compounds such as 4-(3-aminophenyl)benzonitrile has been studied using Density Functional Theory . The complete assignments of these compounds have been performed based on experimental data and potential energy distribution of the vibrational modes .

Scientific Research Applications

(R)-TBAEC is a useful tool in scientific research, as it can be used to study enzyme inhibition, protein-ligand interactions, and drug metabolism. For example, (R)-TBAEC has been used to study the inhibition of human monoamine oxidase-A (MAO-A) by selectively inhibiting MAO-A activity. Additionally, (R)-TBAEC has been used to study the binding of the neurotransmitter serotonin to its receptor, as well as the metabolism of drugs such as cocaine and amphetamines.

Mechanism of Action

(R)-TBAEC is an irreversible inhibitor of MAO-A. It binds to the active site of MAO-A and forms a covalent bond with the enzyme. This covalent bond is stable, and thus the enzyme is permanently inactivated. The formation of this covalent bond is facilitated by the presence of a catalytic zinc ion at the active site of MAO-A.
Biochemical and Physiological Effects
(R)-TBAEC has been shown to inhibit MAO-A activity in vitro, resulting in the accumulation of the neurotransmitter serotonin in the brain. This accumulation of serotonin can have various physiological effects, including increased alertness, improved mood, and increased appetite. Additionally, (R)-TBAEC has been shown to inhibit the metabolism of certain drugs, such as cocaine and amphetamines, resulting in increased concentrations of these drugs in the body.

Advantages and Limitations for Lab Experiments

The use of (R)-TBAEC in laboratory experiments has several advantages. Firstly, it is a relatively stable compound, meaning it can be stored for long periods of time without significant degradation. Secondly, it is a potent inhibitor of MAO-A, making it an ideal tool for studying enzyme inhibition. Lastly, it is relatively easy to synthesize, allowing for the rapid production of the compound. However, there are some limitations to the use of (R)-TBAEC in laboratory experiments. For example, it is not selective for MAO-A, meaning it can also inhibit other enzymes. Additionally, it is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

(R)-TBAEC has a variety of potential future applications in scientific research. For example, it could be used to study the inhibition of other enzymes, such as MAO-B and MAO-C. Additionally, it could be used to study the metabolism of other drugs, such as opioids and cannabinoids. It could also be used to study the binding of other neurotransmitters, such as dopamine and norepinephrine. Finally, it could be used to study the binding of other ligands, such as hormones and vitamins.

properties

IUPAC Name

tert-butyl N-[(1R)-1-(4-aminophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSXQRGJLFEFGJ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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